5-Methyl-2-phenyl-2-hexenal
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Overview
Description
5-Methyl-2-phenyl-2-hexenal: is an organic compound with the molecular formula C13H16O . It is known for its distinctive aroma, often associated with cocoa beans . This compound is used in various applications, including flavor and fragrance industries, due to its unique scent profile .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-phenyl-2-hexenal typically involves the aldol condensation of benzaldehyde with isovaleraldehyde. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions include maintaining a temperature of around 25-30°C and stirring the mixture for several hours to ensure complete reaction .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified using distillation or recrystallization techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Methyl-2-phenyl-2-hexenal can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Grignard reagents in anhydrous ether at reflux temperature.
Major Products:
Oxidation: 5-Methyl-2-phenylhexanoic acid.
Reduction: 5-Methyl-2-phenyl-2-hexanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Methyl-2-phenyl-2-hexenal is used as a key intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the study of reaction mechanisms and synthetic pathways .
Biology: In biological research, this compound is studied for its role in chemical communication among insects. It is found in the scent gland secretions of certain cave crickets, suggesting its role in mating behavior and chemical signaling .
Medicine: While not directly used as a drug, this compound is studied for its potential therapeutic properties. Research is ongoing to explore its effects on various biological pathways .
Industry: In the flavor and fragrance industry, this compound is used to impart a cocoa-like aroma to various products, including chocolates, beverages, and perfumes .
Mechanism of Action
The mechanism of action of 5-Methyl-2-phenyl-2-hexenal involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic aroma . In biological systems, it may interact with specific enzymes or receptors involved in chemical communication .
Comparison with Similar Compounds
2-Phenyl-2-butenal: Predominantly cocoa in character but more floral.
4-Methyl-2-phenyl-2-pentenal: Strongly cocoa and works well in conjunction with 5-Methyl-2-phenyl-2-hexenal.
(+/-)-4-Methyl-2-phenyl-2-hexenal: Similar character but slightly less effective.
Uniqueness: this compound stands out due to its specific aroma profile, which is highly valued in the flavor and fragrance industry. Its presence in natural sources like cocoa beans adds to its uniqueness and desirability .
Properties
CAS No. |
21834-92-4 |
---|---|
Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
(Z)-5-methyl-2-phenylhex-2-enal |
InChI |
InChI=1S/C13H16O/c1-11(2)8-9-13(10-14)12-6-4-3-5-7-12/h3-7,9-11H,8H2,1-2H3/b13-9+ |
InChI Key |
YURDCJXYOLERLO-UKTHLTGXSA-N |
Isomeric SMILES |
CC(C)C/C=C(\C=O)/C1=CC=CC=C1 |
SMILES |
CC(C)CC=C(C=O)C1=CC=CC=C1 |
Canonical SMILES |
CC(C)CC=C(C=O)C1=CC=CC=C1 |
density |
0.970-0.976 |
21834-92-4 | |
physical_description |
Colourless to slightly yellow liquid; Cocoa-like aroma |
Pictograms |
Irritant |
solubility |
Soluble in oils; Insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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